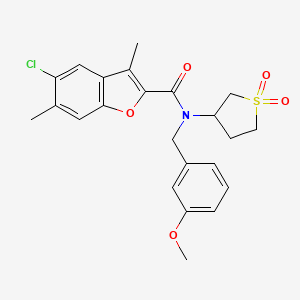
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzofuran ring, a thiophene ring, and various functional groups such as chloro, methoxy, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: This step may involve coupling reactions using palladium-catalyzed cross-coupling techniques.
Formation of the Carboxamide Group: This can be done through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the carboxamide group or the chloro substituent.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Investigating the interaction of the compound with biological macromolecules.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. For example, as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHOXYBENZOFURAN: Shares the benzofuran core but lacks the thiophene and carboxamide groups.
3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE: Similar structure but without the chloro and thiophene substituents.
Properties
Molecular Formula |
C23H24ClNO5S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO5S/c1-14-9-21-19(11-20(14)24)15(2)22(30-21)23(26)25(17-7-8-31(27,28)13-17)12-16-5-4-6-18(10-16)29-3/h4-6,9-11,17H,7-8,12-13H2,1-3H3 |
InChI Key |
CTPNOBPYYWTPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















